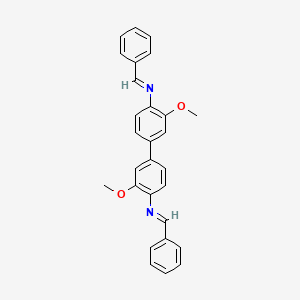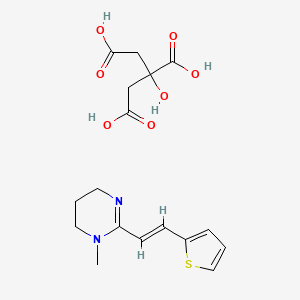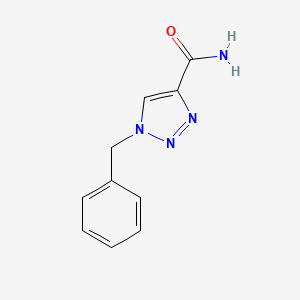
1-benzyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring system is particularly valued for its stability and ability to participate in a wide range of chemical reactions.
Mechanism of Action
Target of Action
1-Benzyl-1H-1,2,3-triazole-4-carboxamide has been found to have significant anticancer activity, with a particular effect on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer . It has been suggested that the compound acts on the Epidermal Growth Factor Receptor (EGFR), a growth factor receptor that plays a crucial role in the proliferation of cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in cellular function. For instance, it has been found to inhibit tubulin polymerization, a process crucial for cell division . This interaction disrupts the normal cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. Its interaction with EGFR can disrupt the signaling pathways that promote cell proliferation . Additionally, its inhibition of tubulin polymerization affects the cell cycle, particularly the mitotic phase, where cell division occurs .
Result of Action
The compound’s action leads to significant cellular effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells . This is achieved through the disruption of the cell cycle, leading to the inhibition of cell division and ultimately cell death .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-1,2,3-Triazole-4-Carboxamide, like other triazoles, can interact with various enzymes, proteins, and other biomolecules . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines .
Temporal Effects in Laboratory Settings
Triazoles are generally known for their chemical stability .
Metabolic Pathways
Some triazole derivatives have been reported to inhibit enzymes involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a variety of methods, with one of the most common being the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out in an aqueous medium at room temperature, making it both efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality and to minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Comparison with Similar Compounds
1-benzyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity.
1-benzyl-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group at the 4-position can enhance the compound’s stability and its ability to participate in π-π interactions.
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid group can significantly alter the compound’s solubility and reactivity, making it useful in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-benzyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOPXDQZNYULBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
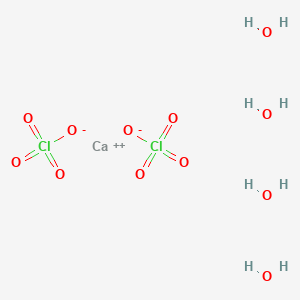

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
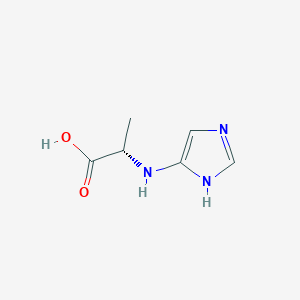
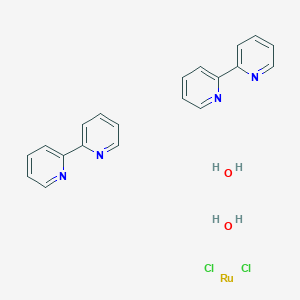
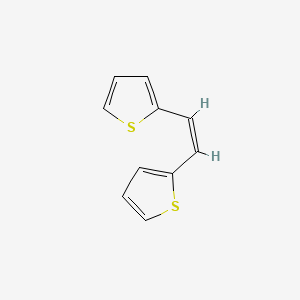
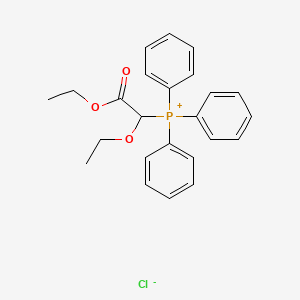


![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
